methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
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Description
Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C17H11Cl3N2O2 and its molecular weight is 381.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate and its derivatives are frequently synthesized for various scientific research applications. One study reported the synthesis of a related compound, emphasizing the challenges in identifying regioisomers and the necessity of using single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009). Similarly, the synthesis and characterization of other derivatives have been reported, providing insights into molecular interactions and stability factors through Hirshfeld surface analysis (Achutha et al., 2017).
Pharmacological Importance
- Although you requested the exclusion of drug use, dosage, and side effects, it's noteworthy that some derivatives of this compound have been studied for their potential pharmacological properties. For instance, certain compounds have shown significant antiobesity activity in animal models due to their CB1 antagonistic activity, which might be of interest in pharmacological research (Srivastava et al., 2007).
Chemical Modification and Molecular Interactions
- Chemical modifications of this compound and its derivatives can lead to different molecular interactions and structural stabilities. Research has indicated that the modification of certain functional groups can significantly impact the properties of the compound, such as CB1 receptor antagonism (Srivastava et al., 2008). This highlights the compound's relevance in research exploring receptor interactions and molecular docking.
Crystallography and Molecular Structure
- The study of the crystal structure and molecular geometry of this compound derivatives is crucial in understanding their chemical behavior and potential applications. Single crystal X-ray diffraction studies have provided detailed insights into the molecular structure, revealing factors like hydrogen bonding and π-π interactions that contribute to the structural stability of these compounds (Achutha et al., 2017).
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-17(23)14-9-16(10-2-4-11(18)5-3-10)22(21-14)15-7-6-12(19)8-13(15)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBDUPFJSBHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.